(3E)-5-(4-chlorophenyl)-3-[(5-iodofuran-2-yl)methylidene]furan-2(3H)-one
Overview
Description
(3E)-5-(4-chlorophenyl)-3-[(5-iodofuran-2-yl)methylidene]furan-2(3H)-one is a synthetic organic compound characterized by the presence of a chlorophenyl group and an iodofuran group attached to a furanone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-5-(4-chlorophenyl)-3-[(5-iodofuran-2-yl)methylidene]furan-2(3H)-one typically involves a multi-step process. One common method starts with the preparation of the furanone core, followed by the introduction of the chlorophenyl and iodofuran groups through a series of reactions. Key steps may include:
Formation of the Furanone Core: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the Chlorophenyl Group: This step often involves a substitution reaction using a chlorinated aromatic compound.
Introduction of the Iodofuran Group: This can be accomplished through a halogenation reaction, where iodine is introduced to a furan ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the development of efficient purification methods to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(3E)-5-(4-chlorophenyl)-3-[(5-iodofuran-2-yl)methylidene]furan-2(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove halogen atoms or to convert double bonds to single bonds.
Substitution: The chlorophenyl and iodofuran groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) for nucleophilic substitution and sulfuric acid (H2SO4) for electrophilic substitution are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
(3E)-5-(4-chlorophenyl)-3-[(5-iodofuran-2-yl)methylidene]furan-2(3H)-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of (3E)-5-(4-chlorophenyl)-3-[(5-iodofuran-2-yl)methylidene]furan-2(3H)-one involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Similar Compounds
(3E)-5-(4-bromophenyl)-3-[(5-iodofuran-2-yl)methylidene]furan-2(3H)-one: Similar structure but with a bromophenyl group instead of a chlorophenyl group.
(3E)-5-(4-fluorophenyl)-3-[(5-iodofuran-2-yl)methylidene]furan-2(3H)-one: Similar structure but with a fluorophenyl group instead of a chlorophenyl group.
Uniqueness
The uniqueness of (3E)-5-(4-chlorophenyl)-3-[(5-iodofuran-2-yl)methylidene]furan-2(3H)-one lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both chlorophenyl and iodofuran groups allows for unique interactions with molecular targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
(3E)-5-(4-chlorophenyl)-3-[(5-iodofuran-2-yl)methylidene]furan-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8ClIO3/c16-11-3-1-9(2-4-11)13-8-10(15(18)20-13)7-12-5-6-14(17)19-12/h1-8H/b10-7+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYUCXGPJTNEBTA-JXMROGBWSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=CC3=CC=C(O3)I)C(=O)O2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C2=C/C(=C\C3=CC=C(O3)I)/C(=O)O2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8ClIO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.58 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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